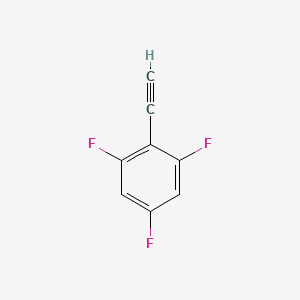

2-Ethynyl-1,3,5-trifluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethynyl-1,3,5-trifluorobenzene is a chemical compound with the CAS number 366807-79-6 . It has a molecular weight of 156.11 .

Synthesis Analysis

A concise and convenient three-step process is reported for the preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-protected peripheral monomers via a Sonogashira coupling–deprotection reaction sequence .Molecular Structure Analysis

The molecular structure of this compound is similar to that of 1,3,5-trifluorobenzene . Single-crystal X-ray diffraction experiments revealed that the internal rotations of the ferrocenyl moieties are significantly restricted in the solid phase and that there are no significant π stacking interactions therein .科学的研究の応用

π-π Stacking Affinity Enhancement

The ethynyl substituent in 1,3,5-triethynylbenzene enhances π-π stacking affinity when compared to benzene and 1,3,5-trifluorobenzene, as indicated by higher binding energies in stacked ethynyl-substituted arene dimers. This property is significant for understanding molecular interactions in various chemical systems (Lucas et al., 2011).

Influence on Ion-π Interactions

The presence of the ethynyl group in 1,3,5-triethynylbenzene notably affects ion-π interactions, particularly enhancing anion-π interactions due to its electron-withdrawing capability. This has implications for the design of sensors and materials with specific ionic affinities (Lucas et al., 2009).

Electrocatalytic and Photocatalytic Applications

The synthesis and electrochemical study of cobalt carbonyl complexes of ethynyl-substituted benzene derivatives, including 1,3,5-triethynylbenzene, provide insights into their potential as electrocatalysts or photocatalysts. Such complexes show promise in facilitating electron transfer reactions, which are crucial in energy conversion and storage technologies (Moreno et al., 2001).

Organic Synthesis and Material Science

The study on the generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light irradiation showcases the utility of ethynyl-substituted benzene derivatives in synthesizing complex organic molecules. Such reactions are valuable for developing new pharmaceuticals and advanced materials (Xiang et al., 2016).

Sensing and Detection Technologies

The incorporation of Pt-ethynyl functionality in organometallic compounds, such as in the synthesis of PtII6 nanoscopic cages, demonstrates the role of ethynyl-substituted benzene derivatives in creating materials for sensing applications. Specifically, such materials have shown potential in detecting explosive compounds like picric acid, which is crucial for security and environmental monitoring (Samanta & Mukherjee, 2013).

特性

IUPAC Name |

2-ethynyl-1,3,5-trifluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPWUXRFETZTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592423 |

Source

|

| Record name | 2-Ethynyl-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366807-79-6 |

Source

|

| Record name | 2-Ethynyl-1,3,5-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B1319224.png)

![2-[3-(difluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]acetic acid](/img/structure/B1319227.png)

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)